

# Thermochemistry of (Z,Z)-1,3-Cyclooctadiene: A Technical Guide

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## Compound of Interest

Compound Name: Cycloocta-1,3-diene

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This technical guide provides a comprehensive overview of the thermochemical data available for (Z,Z)-1,3-cyclooctadiene, also known as cis,cis-1,3-cyclooctadiene. The information is compiled from experimental measurements and computational studies, offering a valuable resource for researchers in various fields, including reaction kinetics, molecular modeling, and drug design.

## Core Thermochemical Data

The following tables summarize the key quantitative thermochemical data for (Z,Z)-1,3-cyclooctadiene. These values are essential for understanding the molecule's stability, reactivity, and potential energy surface.

## Enthalpy Data

Parameter	Value	Units	Method	Reference
Enthalpy of Hydrogenation (Liquid Phase)	-204.8 ± 0.3	kJ/mol	Calorimetry	Turner, R.B.; et al. (1973)[1]
Enthalpy of Hydrogenation (Liquid Phase)	-208	kJ/mol	Calorimetry	Roth, W.R.; et al. (1991)[1]
Standard Enthalpy of Formation (Gas Phase)	84.1	kJ/mol	From Hydrogenation	Roth, W.R.; et al. (1991)[2]

## Ideal Gas Heat Capacity

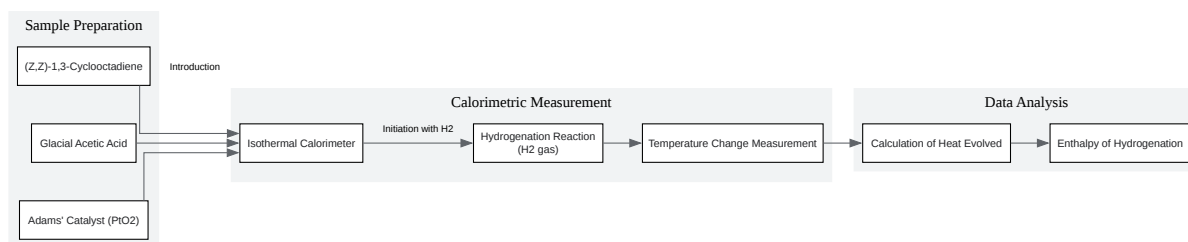
Temperature (K)	Cp,gas (J/mol·K)	Reference
298.15	138.8 ± 6.0	Dorofeeva O.V. (1986)[3]
300	139.70	Dorofeeva O.V. (1986)[3]
400	186.56	Dorofeeva O.V. (1986)[3]
500	227.96	Dorofeeva O.V. (1986)[3]
600	262.46	Dorofeeva O.V. (1986)[3]

## Experimental Protocols

Detailed experimental methodologies are crucial for the critical evaluation and application of thermochemical data. The following sections describe the protocols used in the key studies cited.

### Heat of Hydrogenation via Calorimetry (Turner et al., 1973)

The enthalpy of hydrogenation of (Z,Z)-1,3-cyclooctadiene was determined by Turner and coworkers using a custom-built calorimeter. The experimental workflow is outlined below.



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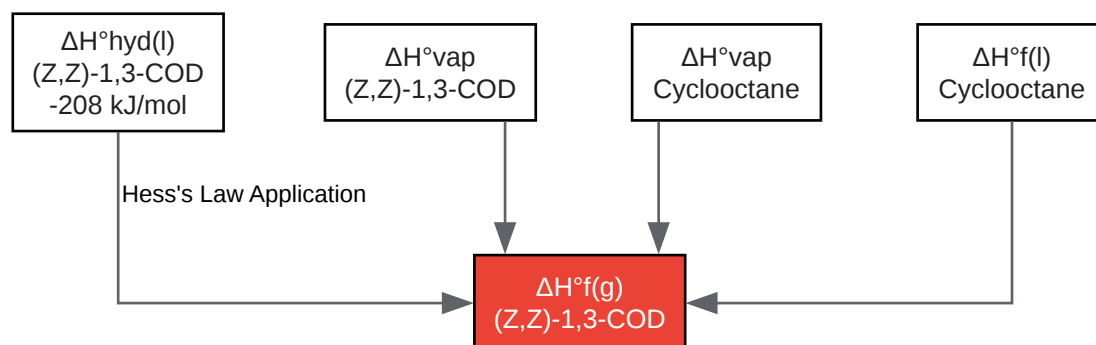
**Figure 1:** Experimental workflow for determining the heat of hydrogenation.[1]

#### Methodology:

- **Sample Preparation:** A precise amount of (Z,Z)-1,3-cyclooctadiene was dissolved in glacial acetic acid. Adams' catalyst (platinum dioxide) was used to facilitate the hydrogenation.
- **Calorimetry:** The reaction was carried out in a custom-designed isothermal calorimeter. The introduction of hydrogen gas initiated the exothermic hydrogenation reaction, leading to the formation of cyclooctane.
- **Data Acquisition:** The temperature change within the calorimeter was meticulously recorded throughout the reaction.
- **Calculation:** The heat evolved during the reaction was calculated from the temperature change and the heat capacity of the calorimeter system. This value, corrected to standard conditions, yielded the enthalpy of hydrogenation.[1]

## Enthalpy of Formation Determination (Roth et al., 1991)

Roth and colleagues determined the gas-phase standard enthalpy of formation of (Z,Z)-1,3-cyclooctadiene based on their measured enthalpy of hydrogenation. The logical relationship for this derivation is depicted below.



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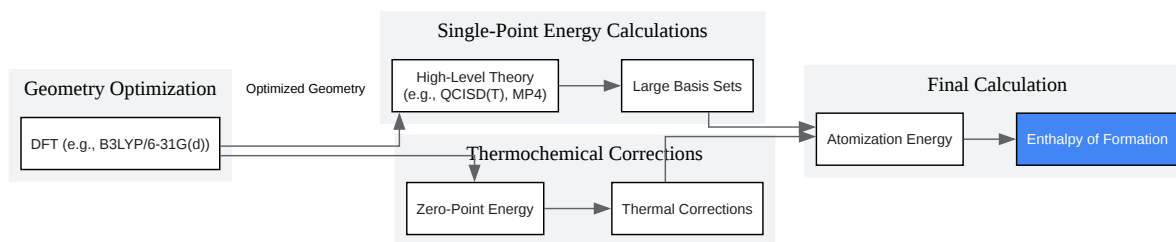
**Figure 2:** Derivation of the gas-phase enthalpy of formation.[1][2]

**Methodology:** The determination of the gas-phase enthalpy of formation ( $\Delta H^\circ_f(g)$ ) for (Z,Z)-1,3-cyclooctadiene by Roth et al. involved a thermochemical cycle based on their experimentally measured liquid-phase enthalpy of hydrogenation ( $\Delta H^\circ_{\text{hyd}}(l)$ ). This cycle also required the standard enthalpies of formation of liquid cyclooctane (the hydrogenation product) and the enthalpies of vaporization for both (Z,Z)-1,3-cyclooctadiene and cyclooctane. By applying Hess's Law, these values were combined to calculate the desired gas-phase enthalpy of formation.[1][2]

## Computational Thermochemistry

While extensive high-level computational studies specifically detailing the thermochemistry of (Z,Z)-1,3-cyclooctadiene are not readily available in the public domain, modern computational chemistry offers powerful tools for such investigations. Methods like Gaussian-3 (G3) and Complete Basis Set (CBS) models are capable of providing highly accurate thermochemical data.

A typical computational workflow for determining the enthalpy of formation is illustrated below.



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**Figure 3:** A generalized workflow for computational thermochemistry.

#### Computational Protocol (Exemplary):

- **Geometry Optimization:** The molecular geometry of (Z,Z)-1,3-cyclooctadiene is first optimized using a computationally efficient method, such as Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G(d)).
- **Vibrational Frequencies:** The vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.
- **Single-Point Energy Calculations:** A series of higher-level single-point energy calculations are performed on the optimized geometry using more accurate theories (e.g., MP2, MP4, QCISD(T)) and larger basis sets.
- **Extrapolation and Corrections:** The results from the single-point calculations are often extrapolated to the complete basis set limit. Empirical corrections may also be applied to account for remaining inaccuracies.
- **Enthalpy of Formation Calculation:** The final, high-accuracy electronic energy is combined with the thermal corrections and the known experimental enthalpies of formation of the constituent atoms to calculate the atomization energy, from which the standard enthalpy of formation of the molecule is derived.

This guide provides a solid foundation for understanding the thermochemical properties of (Z,Z)-1,3-cyclooctadiene. For further in-depth analysis, consulting the original research papers is highly recommended.

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## References

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